molecular formula C14H9N7S B11483138 3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(pyrazin-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11483138
M. Wt: 307.34 g/mol
InChI Key: GQIQAWYSGCCBJO-ONEGZZNKSA-N
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Description

2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is a heterocyclic compound that incorporates multiple nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide/1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers such as iodine/potassium iodide or phenyliodine bis(trifluoroacetate) is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRAZINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C14H9N7S

Molecular Weight

307.34 g/mol

IUPAC Name

3-pyrazin-2-yl-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9N7S/c1-2-10(8-15-5-1)3-4-12-20-21-13(18-19-14(21)22-12)11-9-16-6-7-17-11/h1-9H/b4-3+

InChI Key

GQIQAWYSGCCBJO-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Canonical SMILES

C1=CC(=CN=C1)C=CC2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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